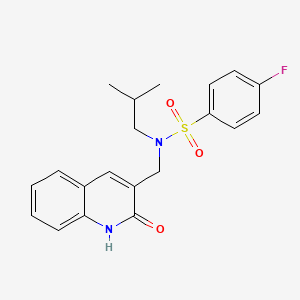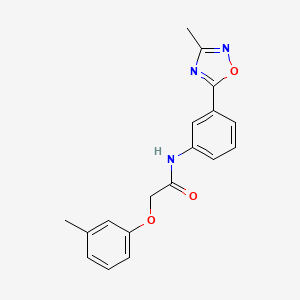
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 369.5 g/mol.
作用機序
The mechanism of action of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not fully understood, but it is believed to act as a bidentate ligand by coordinating with the metal center and stabilizing the intermediate species during the reaction. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. However, studies have shown that N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not toxic to cells and has low cytotoxicity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
実験室実験の利点と制限
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also readily available and relatively inexpensive. However, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its low solubility in water and its sensitivity to air and moisture, which can affect its catalytic activity.
将来の方向性
There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of research is the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands for catalysis. Researchers can also explore the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the synthesis of new materials and the development of new antimicrobial agents. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. Finally, researchers can investigate the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the treatment of various diseases, including cancer and infectious diseases.
Conclusion
In conclusion, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a unique chemical compound that has gained significant attention in scientific research due to its applications in organic synthesis, catalysis, and material science. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density. Although there is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, it has low cytotoxicity and antimicrobial activity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling, but also has some limitations. There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, including the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands, the investigation of its potential in the treatment of various diseases, and the optimization of the synthesis method.
合成法
The synthesis of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with pivaloyl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide as a white crystalline solid with a yield of approximately 60%. The purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been extensively studied for its applications in organic synthesis, catalysis, and material science. In organic synthesis, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used as a ligand for various transition metals such as palladium, copper, and nickel, to catalyze a range of reactions including cross-coupling reactions, C-H activation, and carbonylation reactions. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used as a co-catalyst in the polymerization of olefins and in the synthesis of polyesters and polycarbonates.
特性
IUPAC Name |
2,2-dimethyl-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-15(12-13)17-22-18(25-23-17)14-8-10-16(11-9-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXRPRUKVXXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)


![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)